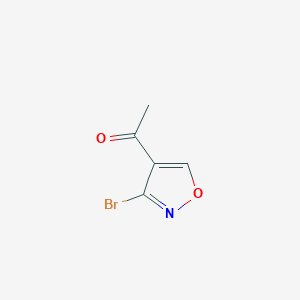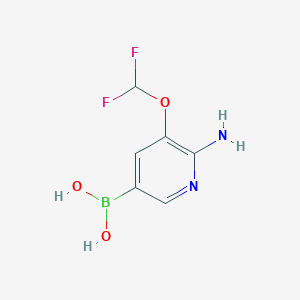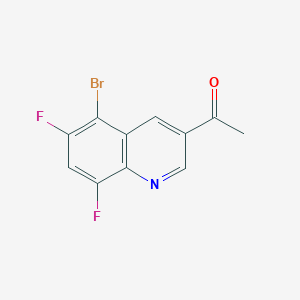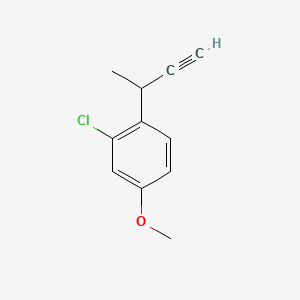
1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene is an organic compound with a unique structure that combines a benzene ring substituted with a butynyl group, a chlorine atom, and a methoxy group
Preparation Methods
The synthesis of 1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzene and but-3-yn-2-yl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A common solvent used is tetrahydrofuran (THF).
Catalysts: Palladium catalysts, such as palladium(II) acetate, are often employed to facilitate the coupling reaction.
Procedure: The reaction mixture is heated under reflux conditions for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The butynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction Reactions: The triple bond in the butynyl group can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon.
Major Products: Depending on the reaction conditions and reagents used, the major products can include substituted benzene derivatives, carbonyl compounds, and reduced alkenes or alkanes.
Scientific Research Applications
1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The butynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The methoxy and chloro groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene can be compared with similar compounds such as:
1-(But-3-yn-2-yl)-2-chloro-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
1-(But-3-yn-2-yl)-2-bromo-4-methoxybenzene: Substitution of chlorine with bromine can affect the compound’s reactivity and interaction with biological targets.
1-(But-3-yn-2-yl)-2-chloro-4-ethoxybenzene: The ethoxy group provides different steric and electronic properties compared to the methoxy group.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11ClO |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
1-but-3-yn-2-yl-2-chloro-4-methoxybenzene |
InChI |
InChI=1S/C11H11ClO/c1-4-8(2)10-6-5-9(13-3)7-11(10)12/h1,5-8H,2-3H3 |
InChI Key |
DDXWPJULBMZOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)C1=C(C=C(C=C1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide](/img/structure/B13453985.png)
![Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13453987.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide](/img/structure/B13453989.png)
![[2,2'-Bithiophene]-5-thiol](/img/structure/B13453992.png)
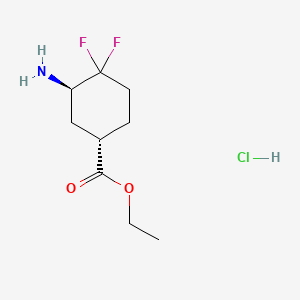
![Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13454015.png)
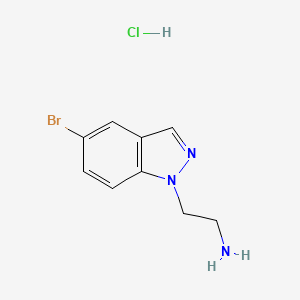

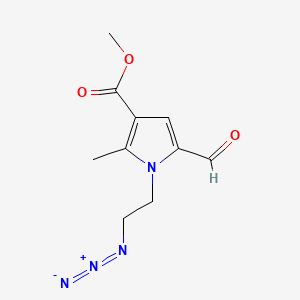
![4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid](/img/structure/B13454040.png)
amine hydrochloride](/img/structure/B13454043.png)
